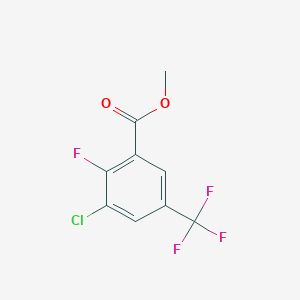

Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF4O2/c1-16-8(15)5-2-4(9(12,13)14)3-6(10)7(5)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIVXIXXADSRRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701218120 | |

| Record name | Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773874-03-6 | |

| Record name | Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773874-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701218120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chloro group can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The benzoate ester can be subjected to oxidation reactions to form corresponding carboxylic acids. Reduction reactions can convert the ester to alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution Products: Depending on the nucleophile, products such as amides, thiols, or ethers can be formed.

Oxidation Products: Carboxylic acids are the primary products.

Reduction Products: Alcohols are typically formed.

Scientific Research Applications

Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate is a chemical compound with diverse applications in scientific research, particularly in agrochemical synthesis, drug development, and organic chemistry. Its molecular formula is C9H5ClF4O2, and it has a molecular weight of 256.58 g/mol . The compound's unique structure, featuring chlorine, fluorine, and a trifluoromethyl group, contributes to its value in various synthetic and research applications.

Scientific Research Applications

- Agrochemical Synthesis this compound is utilized as an intermediate in the synthesis of agrochemicals. The trifluoromethyl group is a common component in pesticides. Synthesis methods involve vapor-phase reactions or cyclocondensation reactions using trifluoromethyl-containing building blocks.

- Drug Development This compound forms a key structural motif in active pharmaceutical ingredients, especially in drugs that require the unique properties of the fluorine atom. It is employed in various synthetic pathways to incorporate the trifluoromethyl group into pharmaceutical compounds. Several FDA-approved drugs contain the trifluoromethyl moiety, highlighting its significance in medicinal chemistry.

- Organic Chemistry this compound acts as a precursor in the synthesis of complex organic molecules, particularly in the creation of fluorinated compounds.

Role of Trifluoromethyl Group

The trifluoromethyl (CF3) group is crucial in enhancing the compound's properties and applications.

- Lipophilicity and Metabolic Stability: The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved binding affinity and potency towards its targets.

- Enzyme Inhibition: The trifluoromethyl group is known to enhance potency in enzyme inhibition. Compounds containing this group have been shown to inhibit key enzymes in biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.

- Common Pesticide Component: The trifluoromethyl group is frequently found in pesticides.

Related Compounds

Mechanism of Action

The mechanism of action of Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate interaction. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity for target proteins.

Comparison with Similar Compounds

Chemical Identity

Physicochemical Properties

- Storage : Stable when sealed in dry conditions at room temperature .

- Hazards : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) . Precautionary measures include avoiding inhalation and using protective equipment.

Comparison with Structural Analogs

The compound is compared below with esters and derivatives sharing trifluoromethyl, halogen, or functional group substitutions. Key differences in substituent positions, molecular weight, and applications are highlighted.

Table 1: Comparison of Substituents and Molecular Properties

Key Findings:

Ethyl esters (e.g., CAS 1805457-70-8) may exhibit higher lipophilicity than methyl esters, influencing bioavailability in drug design .

Functional Group Influence: The amino group in Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate enables participation in hydrogen bonding, making it suitable for targeting biological receptors . Nitro or bromo derivatives (e.g., CAS 1214328-90-1, 187331-46-0) show higher reactivity in electrophilic substitution reactions due to stronger electron-withdrawing effects .

Synthetic Utility :

- The target compound’s trifluoromethyl group is synthetically challenging to introduce but critical for enhancing metabolic stability in agrochemicals, as seen in Acifluorfen methyl synthesis .

- Isotopically labeled analogs (e.g., [U-Ring-¹³C₆]-methyl ester) are used in tracer studies for mechanistic insights .

Biological Activity

Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and agrochemicals. Its unique structure, characterized by multiple fluorine substituents, significantly influences its biological activity and interaction with biological systems.

The compound features a methyl ester functional group along with chlorine and fluorine atoms, which enhance its lipophilicity and stability. The trifluoromethyl group is known to increase the binding affinity to biological targets, making it a valuable candidate for drug development.

This compound interacts with various enzymes and receptors within biological systems. The presence of fluorine atoms can alter the compound's reactivity and metabolic stability, which is crucial for its potential therapeutic applications. Specifically, the trifluoromethyl group enhances the compound's ability to penetrate biological membranes and interact with target proteins, modulating their functions effectively .

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibitory activity. For instance, studies have shown that fluorinated compounds can inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes. This compound may exhibit similar properties, potentially acting as an inhibitor for specific targets such as kinases or proteases .

Antimicrobial Properties

Fluorinated aromatic compounds have also been studied for their antimicrobial properties. This compound could potentially inhibit the growth of certain bacterial strains or fungi, making it a candidate for developing new antimicrobial agents. Its efficacy compared to non-fluorinated analogs underscores the importance of fluorination in enhancing biological activity .

Case Studies

- Antiviral Activity : A study on similar fluorinated compounds demonstrated their ability to inhibit viral replication by targeting specific viral enzymes. This compound may share this characteristic, warranting further investigation into its antiviral potential against viruses such as HIV or influenza .

- Cancer Research : The compound's structural properties suggest it could be effective in cancer therapy by inhibiting tumor growth through interference with cell signaling pathways. Similar compounds have shown promise in preclinical trials, highlighting the need for further studies on this compound's potential anticancer activity .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Enzyme inhibition, Antimicrobial | Drug development, Agrochemicals |

| Ethyl 3-chloro-2-fluoro-4-(trifluoromethyl)benzoate | Structure | Moderate enzyme inhibition | Pharmaceutical intermediates |

| Methyl 3-chloro-2-fluoro-5-(difluoromethyl)benzoate | Structure | Low antimicrobial activity | Limited applications |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via esterification of its corresponding benzoic acid derivative. For example, methyl ester formation can be achieved using methanol under acidic conditions (e.g., H₂SO₄ catalysis) or via activation of the carboxylic acid with thionyl chloride (SOCl₂) followed by reaction with methanol. Intermediate steps may involve halogenation (e.g., chlorination/fluorination) and trifluoromethylation using reagents like CF₃Cu or CF₃I under palladium catalysis .

- Critical Considerations : Reaction temperature and stoichiometry of halogenating agents significantly impact regioselectivity. For instance, excess fluorinating agents may lead to over-substitution or side reactions .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodology : Store in a cool, dry environment (<4°C) in airtight containers to prevent hydrolysis. Use inert atmospheres (e.g., nitrogen) for long-term storage. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential respiratory and dermal irritation .

- Waste Disposal : Collect waste in designated containers for halogenated organics and collaborate with certified waste management services to avoid environmental release of trifluoromethyl or chloro-fluoro byproducts .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹⁹F NMR is critical for resolving trifluoromethyl (-CF₃) and fluorine substituents, while ¹H/¹³C NMR confirms ester and aromatic proton environments .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or electron impact (EI) provides exact mass confirmation (e.g., [M+H]+ = 243.01 Da) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, activating the aromatic ring toward nucleophilic aromatic substitution (SNAr) at the 5-position. However, steric hindrance from adjacent chloro and fluoro groups may reduce reactivity in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) can model charge distribution and predict regioselectivity .

- Experimental Validation : Compare reaction rates with analogs lacking -CF₃ or halogens. For example, replace -CF₃ with -CH₃ to isolate electronic effects .

Q. What strategies resolve contradictions in reported yields for derivatization of this compound into agrochemical intermediates?

- Case Study : Hydrolysis of the methyl ester to 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid (CAS 129931-45-9) shows variability in yields (69–85%) depending on base strength (NaOH vs. LiOH) and solvent polarity .

- Resolution : Optimize reaction parameters using design of experiments (DoE) to identify critical factors (e.g., temperature, solvent). LC-MS monitoring can detect intermediate degradation products (e.g., decarboxylation under harsh conditions) .

Q. How can computational modeling predict the environmental persistence of degradation byproducts from this compound?

- Methodology : Use software like EPI Suite to estimate biodegradation half-life and bioaccumulation potential. Focus on hydrolytic cleavage products (e.g., 3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid) and their aquatic toxicity using QSAR models .

- Experimental Validation : Conduct OECD 301F biodegradability tests and compare with in silico predictions to refine model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.